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Compound of Interest

Compound Name: 4-hydroxy-N-methylproline

Cat. No.: B031271

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
hydroxy-N-methylproline, detailed experimental protocols for data acquisition, and an
exploration of its neuroprotective signaling pathways. This document is intended for
researchers, scientists, and professionals in the field of drug development and neuroscience.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-hydroxy-N-

methylproline. The data is compiled from various sources and represents typical values
observed for the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 13C NMR Chemical Shifts for N-methyl-trans-4-hydroxy-L-proline
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Atom Name Chemical Shift (ppm)
C=0 177.08

C-4 72.79

C-2 62.53

C-5 55.67

C-3 40.16

N-CH3 Not Available

Solvent: D20. Reference: DSS. Data is derived from similar compounds and spectral

databases.[1][2]

Table 2: 1H NMR Chemical Shifts for trans-4-hydroxy-L-proline (as a reference)

Atom Name Chemical Shift (ppm) Multiplicity
H-2 4.34 d
H-4 4.66 m
H-5a 3.47 d
H-50 3.35 d
H-3a 2.42 m
H-3pB 2.14 m

Solvent: D20. Reference: DSS. Note: N-methylation would shift the signals of adjacent

protons.[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 4-hydroxy-N-methylproline
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Property Value Source

Molecular Formula C6H11NO3 PubChem][3]
Molecular Weight 145.16 g/mol PubChem][3]
Exact Mass 145.0739 g/mol PubChem|[3]
Monoisotopic Mass 145.07389321 Da PubChem][3]

Infrared (IR) Spectroscopy

At present, a specific experimental IR spectrum for 4-hydroxy-N-methylproline is not readily
available in public databases. However, characteristic absorption bands can be predicted
based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for 4-hydroxy-N-methylproline

Functional Group Predicted Wavenumber (cm-1)
O-H stretch (hydroxyl) 3200-3600 (broad)

C-H stretch (alkane) 2850-3000

C=0 stretch (carboxylic acid) 1700-1725

C-N stretch (tertiary amine) 1020-1250

C-O stretch (hydroxyl) 1050-1150

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain 1H and 13C NMR spectra of 4-hydroxy-N-methylproline for structural
elucidation.

Materials and Equipment:
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4-hydroxy-N-methylproline sample

Deuterium oxide (D20)

NMR tubes

NMR spectrometer (e.g., Bruker DMX-600 or equivalent)[1]
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxy-N-methylproline in 0.5-
0.7 mL of D20. Ensure the sample is fully dissolved. Transfer the solution to a clean, dry
NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

e 1H NMR Acquisition:
o Acquire a 1D 1H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o The water signal can be suppressed using appropriate presaturation techniques.
e 13C NMR Acquisition:
o Acquire a 1D proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of
2-5 seconds.

o Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier
transform. Phase and baseline correct the resulting spectra. Reference the spectra to a
known standard (e.g., DSS at 0 ppm for 1H NMR).

Mass Spectrometry (MS)
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Obijective: To determine the molecular weight and fragmentation pattern of 4-hydroxy-N-
methylproline.

Materials and Equipment:

e 4-hydroxy-N-methylproline sample

» Methanol or other suitable solvent

o Mass spectrometer with an electrospray ionization (ESI) source (e.g., LC-ESI-QTOF)[4]
Procedure:

o Sample Preparation: Prepare a dilute solution of 4-hydroxy-N-methylproline
(approximately 1 ug/mL) in a suitable solvent such as methanol.

e Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI
source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and
temperature) to optimal values for the analyte.

o Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass
spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

e Tandem MS (MS/MS): To obtain structural information, select the parent ion of 4-hydroxy-N-
methylproline and subject it to collision-induced dissociation (CID) to generate fragment
ions.

o Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the
molecular ion and identify the fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 4-hydroxy-N-methylproline.
Materials and Equipment:

e 4-hydroxy-N-methylproline sample
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Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer with a DTGS detector

Procedure:

o Sample Preparation (KBr Pellet Method):

o Thoroughly dry the KBr powder to remove any moisture.

o Grind 1-2 mg of the 4-hydroxy-N-methylproline sample with approximately 100-200 mg
of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

o Place the powder in a pellet die and press it under high pressure to form a transparent or
translucent pellet.[5]

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm-1.

o Data Analysis: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum. ldentify the
characteristic absorption bands corresponding to the functional groups in the molecule.

Signaling Pathways and Experimental Workflows

Recent research has highlighted the neuroprotective and anticonvulsant properties of N-
methyl-(2S, 4R)-trans-4-hydroxy-L-proline.[6] The following diagrams illustrate its proposed
mechanism of action and a typical experimental workflow for evaluating its anticonvulsant
activity.
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Caption: Proposed neuroprotective mechanism of 4-hydroxy-N-methylproline.

Caption: Experimental workflow for anticonvulsant activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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